2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

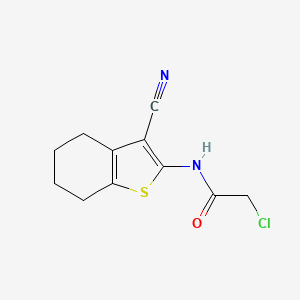

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing sulfur and nitrogen functionalities. The primary International Union of Pure and Applied Chemistry name is this compound, which accurately describes the structural components and their positional relationships within the molecule. The nomenclature breakdown reveals several key structural elements: the benzothiophene core system is designated as 1-benzothiophen, indicating a fused benzene-thiophene ring system. The tetrahydro prefix specifies that positions 4, 5, 6, and 7 of the benzothiophene system are saturated, forming a cyclohexene-like ring fused to the thiophene moiety.

The cyano group at position 3 of the benzothiophene system represents a nitrile functional group (-C≡N) that significantly influences the electronic properties of the molecule. The acetamide portion of the name refers to the N-substituted acetamide group, where the nitrogen atom is connected to position 2 of the benzothiophene ring system. The chloro substituent on the acetyl carbon indicates the presence of a chlorine atom attached to the carbon adjacent to the carbonyl group, creating a chloroacetamide functionality.

The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is ClCC(=O)Nc1sc2c(c1C#N)CCCC2, which provides a linear representation of the molecular connectivity. The International Chemical Identifier representation offers a more comprehensive structural description: InChI=1S/C11H11ClN2OS/c12-5-10(15)14-11-8(6-13)7-3-1-2-4-9(7)16-11/h1-5H2,(H,14,15). These structural representations facilitate computational modeling and database searching while providing unambiguous identification of the compound's connectivity.

Registry Numbers and Cross-Referenced Identifiers (Chemical Abstracts Service, European Community, Distributed Structure-Searchable Toxicity Database)

The primary registry number for this compound is Chemical Abstracts Service Registry Number 58125-40-9, which serves as the definitive identifier in chemical databases worldwide. This Chemical Abstracts Service number has been consistently assigned across multiple chemical suppliers and databases, ensuring reliable cross-referencing capabilities for researchers and regulatory agencies. The Chemical Abstracts Service registry system provides a unique numerical identifier that remains constant regardless of nomenclature variations or structural representation methods.

The International Chemical Identifier Key XXINNDRXRUKLDT-UHFFFAOYSA-N provides a hashed representation of the molecular structure that enables rapid database searching and structural comparison. This identifier is particularly valuable for computational chemistry applications and automated database queries. The Molecular Design Limited Number MFCD00266132 serves as an additional catalog identifier used by chemical suppliers and commercial databases for inventory management and ordering purposes.

Cross-referencing capabilities are enhanced through the compound's presence in the Distributed Structure-Searchable Toxicity Database system, which provides chemical and chemistry underpinning for publicly available applications including computational toxicology platforms. The Distributed Structure-Searchable Toxicity Database system focuses on quality data curation efforts to resolve chemical identifier errors and ensure accurate chemical structure alignment with data important for chemical risk assessment. This database contains over one million substances and provides accurate linkages of chemical structures to source substance identifiers, facilitating high-quality association of chemicals with existing toxicity data and experimental property information.

Synonyms and Tradenames in Chemical Databases

The compound this compound is known by numerous synonymous names across different chemical databases and supplier catalogs, reflecting variations in nomenclature conventions and structural representation preferences. The most commonly encountered synonyms include systematic variations that emphasize different aspects of the molecular structure or follow alternative naming conventions established by various chemical organizations.

Several nomenclature variations reflect different approaches to describing the benzothiophene core system. The synonym "2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide" uses the benzo[b]thiophene notation to emphasize the fused ring system architecture. Alternative representations such as "2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide" omit the positional designator while maintaining structural clarity. These variations accommodate different database search algorithms and nomenclature preferences while referring to the identical molecular structure.

Commercial suppliers have established various catalog-specific identifiers and tradenames for inventory management purposes. The AKOS series designations include "AKOS015997750," "AKOS 90766," and "AKOS USSH-4110500," representing different batches or purification grades of the same compound. The AURORA catalog system uses the identifier "AURORA 12484" for this compound, while the ART-CHEM designation "ART-CHEM-BB B015567" indicates its classification within building block categories for synthetic chemistry applications.

The diversity of synonymous names and catalog identifiers reflects the compound's presence across multiple chemical supply chains and research applications. Academic and industrial databases have adopted various naming conventions based on their specific requirements for structural representation and search functionality. The European Chemical Agency Classification and Labeling database, along with other regulatory systems, may employ additional nomenclature variations to accommodate international chemical naming standards and regulatory compliance requirements.

Properties

IUPAC Name |

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-5-10(15)14-11-8(6-13)7-3-1-2-4-9(7)16-11/h1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXINNDRXRUKLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350353 | |

| Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58125-40-9 | |

| Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways. They are involved in various cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets (JNK2 and JNK3 kinases) by inhibiting their activity. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases. This interaction disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects multiple biochemical pathways. These kinases are part of the MAPK signaling pathway, which regulates various cellular processes. By inhibiting these kinases, the compound disrupts the MAPK signaling pathway, leading to downstream effects such as altered cell proliferation, differentiation, and apoptosis.

Result of Action

The inhibition of JNK2 and JNK3 kinases by this compound leads to changes in cellular processes such as proliferation, differentiation, and apoptosis. These changes at the molecular and cellular level could potentially have therapeutic implications, such as in the treatment of diseases where these processes are dysregulated.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound may bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a form of programmed cell death, by activating specific signaling cascades. Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound can lead to sustained effects on cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, resulting in the formation of metabolites that can have distinct biological activities. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. This localization can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can exert its effects. For example, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. Alternatively, it may localize to the nucleus, where it can modulate gene expression and other nuclear processes.

Biological Activity

Overview

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of acetamides characterized by the presence of a chloro group and a cyano-substituted benzothiophene moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H11ClN2OS

- CAS Number : 58125-40-9

The structure of this compound is significant in determining its interaction with biological targets. The presence of the chloro and cyano groups can influence its reactivity and binding affinity to various receptors.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of biochemical pathways that result in observable pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

These results suggest that the compound may possess selective cytotoxicity towards tumor cells while sparing normal cells.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Preliminary studies have shown potential activity against various pathogens:

Such findings indicate that further exploration into its role as an antimicrobial agent could be beneficial.

Case Studies

Several case studies have investigated the biological activity of related compounds with similar structures:

-

Case Study on Anticancer Properties :

- A study evaluated the effect of a benzothiophene derivative on human cancer cell lines and found significant inhibition of cell proliferation at concentrations above 10 µM.

- The study suggested that the mechanism involved apoptosis induction through caspase activation.

-

Case Study on Antimicrobial Effects :

- Another research focused on the antimicrobial efficacy of compounds with benzothiophene structures against Gram-positive and Gram-negative bacteria.

- Results indicated that modifications in the side chains significantly influenced their antibacterial potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency: The target compound (74% yield) outperforms the cyano-substituted analog 9b (69.71%) but is less efficient than the pyridine-thioether derivative (85%) .

Antimicrobial Activity

- Pyridine-Thioether Analog (): No biological data available, but pyridine-thioether motifs are associated with kinase inhibition in other studies.

- Morpholinyl Derivative () : Morpholine groups often enhance bioavailability and target binding; however, its activity remains uncharacterized.

Therapeutic Potential

Physicochemical Properties

- Solubility : The target compound’s tetrahydrobenzothiophene core likely confers moderate lipophilicity, while morpholinyl () or styryl () substituents may improve aqueous solubility.

- Thermal Stability: Higher melting points in cyano-substituted analogs (e.g., 9b at 244–246°C vs. target at 213–215°C) correlate with increased molecular rigidity .

Preparation Methods

Detailed Preparation Procedure of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

| Reagent/Material | Amount/Concentration | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | 0.02 mol | Benzene (30 ml) | Reflux (~80°C) | 4 hours |

| Chloroacetyl chloride | 0.02 mol | Benzene (30 ml) | Ice bath (initial) | - |

| Triethylamine (catalytic) | 4-6 drops | Benzene | Ice bath (initial) | - |

- In a 30 ml benzene solution, chloroacetyl chloride (0.02 mol) and 4-6 drops of triethylamine are mixed and stirred in an ice bath to control the exothermic reaction.

- A solution of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (0.02 mol) in benzene (30 ml) is added dropwise to the chilled mixture.

- The reaction mixture is then refluxed at approximately 80°C for 4 hours to facilitate condensation.

- After completion, the mixture is cooled to ambient temperature. The resulting precipitate is filtered off.

- The crude product is washed with benzene and purified by recrystallization from alcohol to yield this compound.

Yield: Typically, the yield ranges from 62% to 80% depending on the reaction conditions and purity of starting materials.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting amine | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

| Acylating agent | Chloroacetyl chloride |

| Solvent | Benzene |

| Catalyst/base | Triethylamine (4-6 drops) |

| Temperature | Initial ice bath, then reflux at 80°C |

| Reaction time | 4 hours |

| Work-up | Cooling, filtration, washing with benzene, recrystallization from alcohol |

| Yield | 62-80% |

| Purity check | TLC monitoring |

Research Findings and Notes

- The described preparation method is well-established and reproducible, providing a key intermediate for further synthesis of biologically active compounds, especially in antitubercular drug research.

- The reaction conditions (use of triethylamine as a base, benzene as solvent, and controlled temperature) are critical for obtaining high yields and purity.

- The compound’s purity and identity are confirmed by standard analytical techniques including IR, NMR, and mass spectrometry.

- This preparation method is part of a broader synthetic scheme involving the synthesis of substituted 1,3,4-oxadiazole derivatives, where this compound acts as a precursor.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Ethanol or dimethylformamide (DMF) is often used as the solvent. Yields (~69–70%) can be improved by optimizing stoichiometry, reaction time (4–6 hours), and temperature (reflux at ~80°C). Post-reaction purification via recrystallization (ethanol or DMF/water mixtures) enhances purity .

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

- ¹H NMR : Key signals include multiplets for tetrahydrobenzothiophene ring protons (δ 1.80–2.75 ppm), a singlet for the CH2 group (δ ~3.72 ppm), and an NH proton (δ ~9.85 ppm) .

- IR : Absorptions for C=O (~1650 cm⁻¹), C≡N (~2200 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups. Discrepancies in peak positions may indicate impurities or incomplete reactions, necessitating repeat analysis .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

Ethanol is widely used due to its moderate polarity and ability to dissolve both polar (amide) and nonpolar (tetrahydrobenzothiophene) moieties. For challenging purifications, mixed solvents like DMF/water or pet-ether/ethanol are effective. Slow cooling (~0.5°C/min) ensures crystal formation .

Advanced Research Questions

Q. How can the chloroacetamide group be functionalized for targeted biological activity?

The reactive chlorine atom enables substitution with nucleophiles (e.g., hydrazines, thiols). For example, refluxing with hydrazine hydrate in ethanol replaces Cl with hydrazine, forming hydrazide derivatives (e.g., N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-hydrazinyl acetamide). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and yields depend on reaction time (4–6 hours) and excess nucleophile .

Q. What crystallographic methods are used to resolve conformational ambiguities in related acetamide derivatives?

Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is standard. Key parameters include hydrogen-bonding motifs (e.g., N–H···O interactions) and dihedral angles between aromatic/heterocyclic rings. For example, conformational flexibility in dichlorophenylacetamide analogs reveals dihedral angles ranging from 44.5° to 77.5°, impacting molecular packing .

Q. How can molecular docking predict the compound’s interaction with biological targets like EGFR or ACE2?

Docking simulations (e.g., AutoDock Vina) use high-resolution protein structures (PDB IDs: 1M17 for EGFR, 6M17 for ACE2). The compound’s 3D structure is energy-minimized (DFT/B3LYP), and docking scores (e.g., −5.51 kcal/mol for ACE2) guide SAR studies. Electrostatic complementarity between the cyano group and hydrophobic enzyme pockets is critical .

Q. What strategies address contradictions in biological activity data across cell lines?

Discrepancies in anti-proliferative activity (e.g., H1299 vs. A549 lung cancer cells) require dose-response assays (IC50 values) and mechanistic studies (e.g., apoptosis via flow cytometry). Cross-validation with kinase inhibition assays (EGFR/HER2) clarifies target specificity. Contradictions may arise from cell-line-specific metabolic pathways or assay conditions .

Methodological Notes

- SHELX Refinement : Use

SHELXL-2018with the following parameters:WGHT 0.1,ACTAfor absorption correction, andHKLF 4for data integration . - Troubleshooting Low Reaction Yields : Increase nucleophile equivalents (1.5–2.0 mol), add catalytic KI (for SN2 reactions), or switch to polar aprotic solvents (DMF, DMSO) .

- Computational Validation : Compare experimental IR/NMR data with Gaussian 09 simulations (B3LYP/6-311++G(d,p)) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.